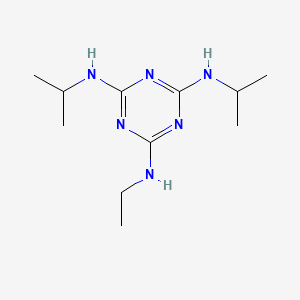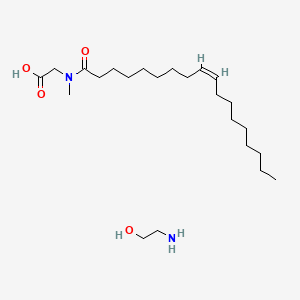
Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C11H25K2NO6P2. It is known for its unique structure, which includes two phosphonate groups and a nitrogen-containing isononyl group. This compound is used in various scientific and industrial applications due to its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate typically involves the reaction of isononylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reaction of Isononylamine with Formaldehyde: Isononylamine is reacted with formaldehyde in the presence of an acid catalyst to form an intermediate.
Addition of Phosphorous Acid: The intermediate is then reacted with phosphorous acid to form the final product, this compound.
Purification: The product is purified using standard techniques such as crystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process is similar to the laboratory synthesis but is scaled up and may include additional steps for purification and quality control.
化学反応の分析
Types of Reactions
Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The phosphonate groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate oxides, while reduction can produce phosphonate hydrides.
科学的研究の応用
Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in bone-related diseases.
Industry: It is used in the production of specialized materials and as an additive in various industrial processes.
作用機序
The mechanism of action of dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets. The compound can bind to metal ions and other chemical species, influencing their reactivity and stability. In biological systems, it may interact with enzymes and other proteins, affecting their function and activity.
類似化合物との比較
Similar Compounds
Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate: Similar compounds include other bisphosphonates with different alkyl or aryl groups.
This compound: Other nitrogen-containing bisphosphonates with varying chain lengths and substituents.
Uniqueness
This compound is unique due to its specific combination of phosphonate and isononyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
93982-86-6 |
|---|---|
分子式 |
C11H25K2NO6P2 |
分子量 |
407.46 g/mol |
IUPAC名 |
dipotassium;[7-methyloctyl(phosphonatomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C11H27NO6P2.2K/c1-11(2)7-5-3-4-6-8-12(9-19(13,14)15)10-20(16,17)18;;/h11H,3-10H2,1-2H3,(H2,13,14,15)(H2,16,17,18);;/q;2*+1/p-2 |
InChIキー |
DAFNWHMJSLOQIT-UHFFFAOYSA-L |
正規SMILES |
CC(C)CCCCCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















